

Comparative Cross-Reactivity Profiling of Tetrahydroisoquinoline-1-thione Analogs Against a Kinase Panel

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinoline-1-thione

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Introduction: The selective inhibition of protein kinases is a cornerstone of modern targeted therapies. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target activities of kinase inhibitors can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of novel kinase inhibitors.

While specific cross-reactivity data for **1,2,3,4-Tetrahydroisoquinoline-1-thione** is not extensively available in public literature, this guide provides a comparative analysis of a closely related class of compounds: 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives. This guide uses experimental data to compare the inhibitory activity of these compounds against a panel of kinases, with the well-known multi-kinase inhibitor Sorafenib serving as a benchmark.

Quantitative Inhibitory Activity

The inhibitory activity of several 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives was assessed against a panel of cancer-relevant kinases. The half-maximal

inhibitory concentrations (IC₅₀) were determined and are presented below in comparison to Sorafenib. Lower IC₅₀ values indicate greater potency.

Compound	Target Kinase	IC ₅₀ (μM)[3][4][5]
Derivative 2a	JAK3	0.36
NPM1-ALK	0.54	
cRAF[Y340D][Y341D]	-	
Derivative 2b	JAK3	0.38
NPM1-ALK	0.25	
cRAF[Y340D][Y341D]	-	
Derivative 2c	JAK3	0.41
NPM1-ALK	-	
cRAF[Y340D][Y341D]	0.78	
Derivative 2q	JAK3	0.46
NPM1-ALK	-	
cRAF[Y340D][Y341D]	5.34	
Sorafenib (Reference)	JAK3	0.78
NPM1-ALK	0.43	
cRAF[Y340D][Y341D]	1.95	

Data sourced from a study on 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives. [3][4][5] The derivatives 2a, 2b, 2c, and 2q demonstrated significant inhibitory activity against Janus kinase 3 (JAK3), with IC₅₀ values ranging from 0.36 μM to 0.46 μM. [3][4] Notably, derivatives 2a and 2b also showed potent inhibition of Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), with IC₅₀ values of 0.54 μM and 0.25 μM, respectively. [3][4] Compound 2c displayed strong activity against a mutant form of c-Raf kinase (cRAF[Y340D][Y341D]) with an IC₅₀ of 0.78 μM. [3][4]

Experimental Protocols

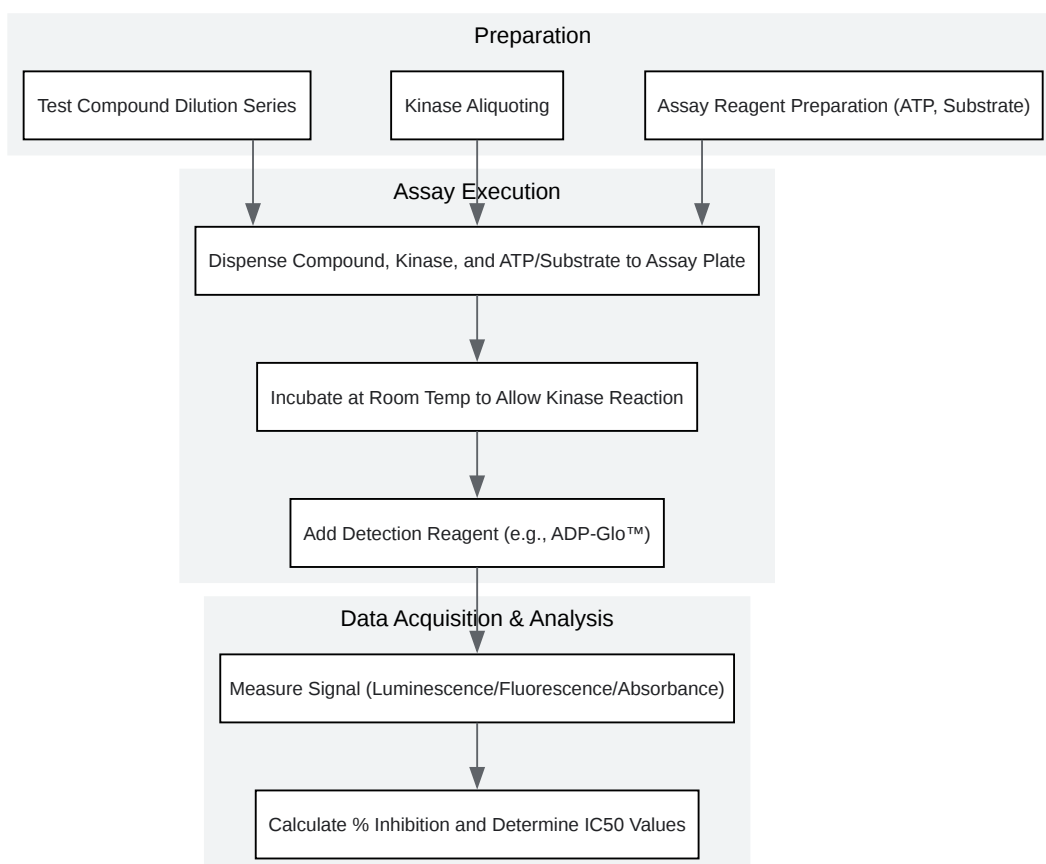
The following is a representative protocol for an in vitro kinase inhibition assay, based on common methodologies such as ELISA, used to determine the IC50 values presented.^[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

- **Plate Coating:** Microtiter plates are coated with a substrate peptide specific to the kinase of interest. The plates are incubated to allow for binding of the substrate and then washed to remove any unbound peptide.
- **Kinase Reaction:** The test compounds (e.g., tetrahydroisoquinoline-1-thione derivatives) at various concentrations are added to the wells. Subsequently, a solution containing the specific kinase and ATP is added to initiate the phosphorylation reaction. The plates are incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
- **Detection:** After incubation, the reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells. Following another incubation and wash step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.
- **Signal Generation:** After a final wash, a substrate for the enzyme-conjugate (e.g., TMB for HRP) is added, which generates a colorimetric signal. The intensity of the signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration relative to a control (with no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

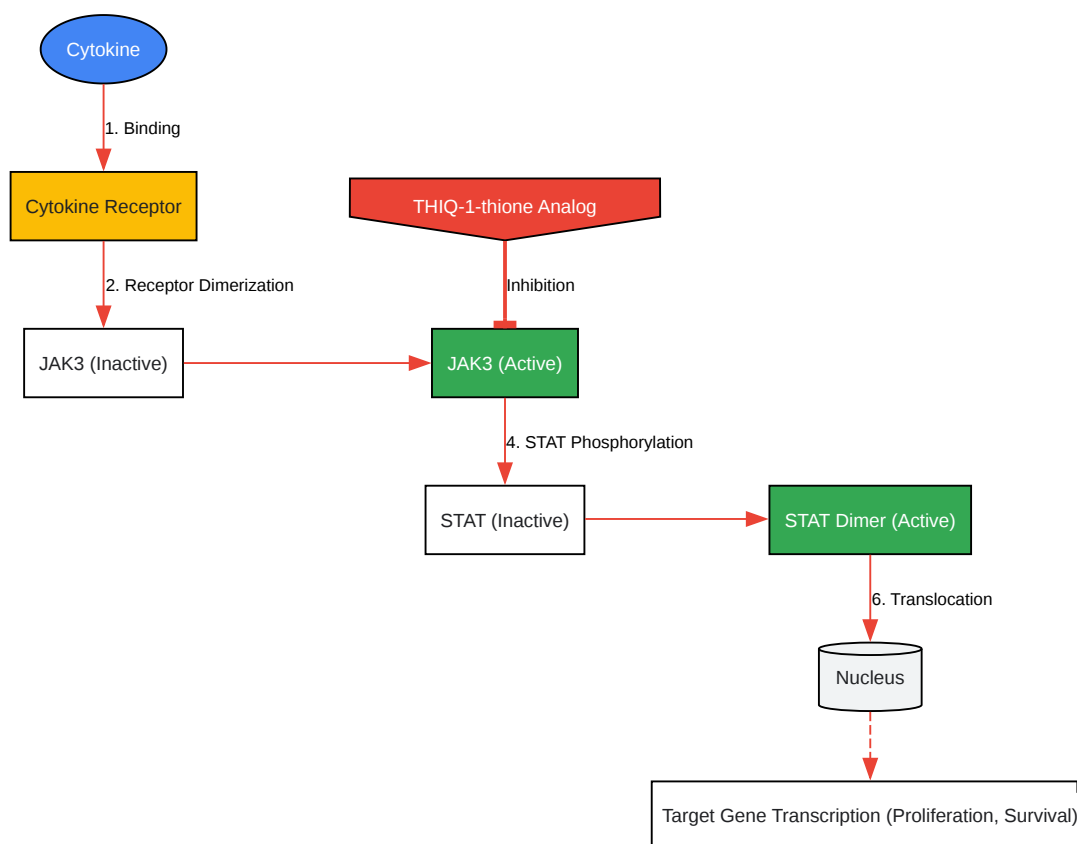
Visualizations

The following diagrams illustrate the experimental workflow for kinase profiling and a key signaling pathway targeted by the profiled compounds.



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Caption: Workflow for in vitro kinase inhibitor profiling.



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